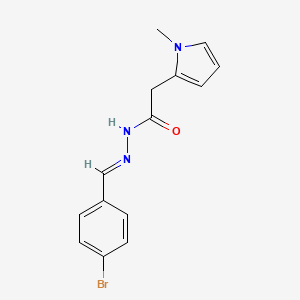
N'-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is an organic compound that features a hydrazide functional group linked to a bromobenzylidene moiety and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Preparation of 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide: This intermediate can be synthesized by reacting 2-(1-methyl-1H-pyrrol-2-yl)acetic acid with hydrazine hydrate.
Condensation Reaction: The prepared 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is then reacted with 4-bromobenzaldehyde in ethanol under reflux to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The bromine atom in the benzylidene moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or ketones, while substitution reactions could produce a variety of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N’-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can be used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the materials science field, derivatives of this compound could be explored for their electronic properties, potentially contributing to the development of new materials for electronic devices.
Mechanism of Action
The mechanism by which N’-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The bromobenzylidene and pyrrole moieties could facilitate binding to biological targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Chlorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
- N’-(4-Fluorobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
- N’-(4-Methylbenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
Uniqueness
N’-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine’s electron-withdrawing properties can affect the compound’s stability and reactivity, making it distinct from its chloro, fluoro, and methyl analogs.
This detailed overview provides a comprehensive understanding of N’-(4-Bromobenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C14H14BrN3O |
|---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C14H14BrN3O/c1-18-8-2-3-13(18)9-14(19)17-16-10-11-4-6-12(15)7-5-11/h2-8,10H,9H2,1H3,(H,17,19)/b16-10+ |
InChI Key |
MQYLGYVFWMEXJO-MHWRWJLKSA-N |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)Br |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


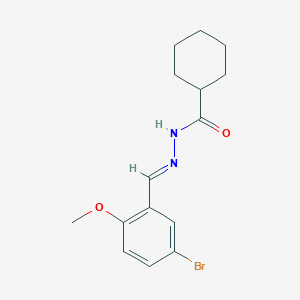
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12033661.png)
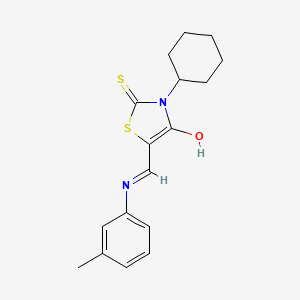
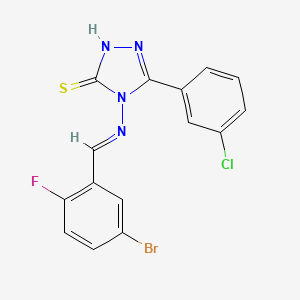
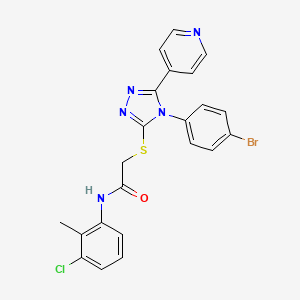
![6-[(5Z)-4-oxo-5-(2-oxo-1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1,2-dihydro-3H-indol-3-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12033676.png)
![2,5-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12033685.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12033696.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12033701.png)
![4-(4-Butoxy-3-methylbenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12033707.png)
![(5Z)-5-{(2E,4E)-5-[(4-methoxyphenyl)amino]penta-2,4-dien-1-ylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12033709.png)
![(4Z)-4-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12033723.png)
![N-(4-(sec-Butyl)phenyl)-2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12033725.png)
![[1-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2,4-dichlorobenzoate](/img/structure/B12033735.png)
